5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H17NO5. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydrofuro[3,2-c]pyridine core, which is a fused bicyclic system containing both furan and pyridine rings.
Preparation Methods
The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrofuro[3,2-c]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid include:
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid: This compound has a thieno ring instead of a furo ring.
N-Boc-pyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring and is used in similar synthetic applications.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another similar compound with a pyrrolidine ring, used in the synthesis of chiral molecules.
These compounds share the Boc protecting group but differ in their core structures, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-10-8(6-14)9(7-18-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
BIKQSHZRNVQLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
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